molecular formula C12H6ClF2NO2 B6388291 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid CAS No. 1261757-54-3

2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid

Cat. No.: B6388291
CAS No.: 1261757-54-3
M. Wt: 269.63 g/mol
InChI Key: HKZFZMKQRGAMKV-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chloro group at the 2-position and a difluorophenyl group at the 5-position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Coupling: Biaryl compounds with extended conjugation.

    Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid is unique due to the specific combination of chloro and difluorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

2-chloro-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-10-4-7(12(17)18)8(5-16-10)6-2-1-3-9(14)11(6)15/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZFZMKQRGAMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687352
Record name 2-Chloro-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261757-54-3
Record name 2-Chloro-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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